4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide
Description
4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide is a synthetic organic compound that features an imidazole ring, a phenyl group, and a butanamide moiety
Properties
IUPAC Name |
4-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(14-7-11-19-9-3-1-4-10-19)23-15-8-17-25-18-16-24-22(25)20-12-5-2-6-13-20/h1-6,9-10,12-13,16,18H,7-8,11,14-15,17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEROYZETCXIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the phenyl group and the butanamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
Scientific Research Applications
4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenyl groups may engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-phenyl-N-(3-(2-methyl-1H-imidazol-1-yl)propyl)butanamide
- 4-phenyl-N-(3-(2-ethyl-1H-imidazol-1-yl)propyl)butanamide
- 4-phenyl-N-(3-(2-phenyl-1H-pyrazol-1-yl)propyl)butanamide
Comparison: Compared to similar compounds, 4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide is unique due to the specific arrangement of its functional groups. The presence of both phenyl and imidazole rings provides a distinct set of chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide is a synthetic compound featuring an imidazole ring, a phenyl group, and a butanamide moiety. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenyl groups may engage in π-π interactions. These interactions modulate the activity of target molecules, leading to various biological effects such as anti-inflammatory and anticancer activities .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Research indicates that compounds containing imidazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative activities of related compounds on melanoma and prostate cancer cell lines, revealing notable IC50 values that suggest potential therapeutic efficacy .
- Antimicrobial Activity : Similar imidazole derivatives have demonstrated antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, the structural similarities suggest a potential for antimicrobial activity .
Case Study 1: Antiproliferative Effects
A study conducted on imidazole derivatives similar to this compound assessed their effects on human melanoma cell lines (A375 and WM-164). The results indicated that certain structural modifications significantly enhanced antiproliferative activity, with some compounds exhibiting IC50 values below 10 μM, highlighting the importance of structural features in determining biological efficacy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A375 | 5.5 |
| Compound B | WM-164 | 7.8 |
| 4-Phe-N-(3-Phe-Imi)Butanamide | A375 | TBD |
Case Study 2: Antimicrobial Potential
In another study evaluating antimicrobial activities of imidazole derivatives, compounds were tested against E. coli and B. subtilis. Results showed that certain derivatives exhibited significant inhibition zones compared to controls. Although specific data on this compound was not reported, its structural characteristics suggest it could possess similar antimicrobial properties .
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with related compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-Phe-N-(3-Phe-Imi)Butanamide | Imidazole + Phenyl groups | Antitumor potential |
| N-[3-(1H-imidazol-1-yl)propyl]-2-Phe-Qunolinecarboxamide | Imidazole + Quinoline | Antimicrobial activity |
| 2-Aryl-Imidazoles | Various aryl substitutions | Anticancer effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
